molecular formula C6H3FN2O B15383313 5-Fluoro-3-hydroxypicolinonitrile

5-Fluoro-3-hydroxypicolinonitrile

Cat. No.: B15383313
M. Wt: 138.10 g/mol
InChI Key: BKDIPAIHUVUODK-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxypicolinonitrile is a fluorinated and hydroxylated picolinonitrile derivative, a class of compounds that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The simultaneous presence of the nitrile, hydroxyl, and fluorine substituents on the pyridine ring creates a multifunctional scaffold amenable to further chemical modification. This structure is particularly relevant in the development of novel small molecule modulators for therapeutic targets. Chemically related picolinonitrile compounds are frequently employed in the synthesis of potential pharmaceutical agents. For instance, structurally similar alkynyl-picolinonitriles have been investigated as key intermediates in the discovery of metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs), which are being studied for a range of psychiatric and neurological disorders . The specific pattern of substitution on the picolinonitrile core is a critical determinant of biological activity and physicochemical properties, making this compound a versatile building block for structure-activity relationship (SAR) studies . Researchers can utilize this reagent to explore new chemical space in the search for bioactive molecules. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the identity and purity of the product for their specific research application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3FN2O

Molecular Weight

138.10 g/mol

IUPAC Name

5-fluoro-3-hydroxypyridine-2-carbonitrile

InChI

InChI=1S/C6H3FN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H

InChI Key

BKDIPAIHUVUODK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C#N)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 3 Hydroxypicolinonitrile

Reactivity Profiles of the Nitrile Group in 5-Fluoro-3-hydroxypicolinonitrile

The cyano group (-C≡N) in this compound is a versatile functional group, susceptible to a range of transformations characteristic of nitriles. Its reactivity is modulated by the electronic effects of the pyridine (B92270) ring, the hydroxyl group, and the fluorine atom.

Nucleophilic Additions and Transformations

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition can lead to a variety of stable products. For instance, the nucleophilic addition of thiols to 2-cyanopyridine (B140075) derivatives has been shown to form a thioimidate, which can then undergo further reactions. nih.gov In the case of this compound, the presence of the electron-withdrawing fluorine atom is expected to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to unsubstituted picolinonitriles. nih.gov

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the carbon atom, followed by protonation of the resulting anion.

Table 1: Predicted Nucleophilic Addition Reactions of this compound This table is generated based on the general reactivity of cyanopyridines and is for illustrative purposes.

NucleophilePredicted ProductReaction Conditions
Grignard Reagents (R-MgX)Ketone (after hydrolysis)Anhydrous ether
Organolithium Reagents (R-Li)Ketone (after hydrolysis)Anhydrous ether
Alcohols (R-OH)Imidate (in the presence of acid)Acid catalysis
Amines (R-NH2)AmidineLewis acid catalysis
Thiols (R-SH)ThioimidateBase catalysis

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds via the initial formation of an amide, which can then be further hydrolyzed to the carboxylic acid. The conditions of the reaction can often be controlled to favor one product over the other. For instance, the hydrolysis of cyanohydrins to α-hydroxy carboxylic acids is a well-established transformation. youtube.com

For this compound, hydrolysis would lead to the formation of 5-fluoro-3-hydroxypicolinamide and subsequently 5-fluoro-3-hydroxypicolinic acid.

Reduction Pathways of the Cyano Moiety

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. The electrochemical reduction of cyanopyridines has also been reported as a viable method for producing the corresponding amines. google.com The reduction of 4-cyanopyridine (B195900) to 4-cyanopiperidine, which involves the reduction of the pyridine ring, has also been a subject of study, though selective reduction of just the ring can be challenging. researchgate.net

The reduction of this compound would yield (3-amino-5-fluoropyridin-2-yl)methanol.

Transformations Involving the Hydroxyl Group

The hydroxyl group (-OH) on the pyridine ring is a key site for functionalization. Its reactivity is influenced by the electronic nature of the pyridine ring and the presence of other substituents. The hydroxyl group can act as a nucleophile and can also direct electrophilic substitution.

Alkylation and Acylation Reactions

The hydroxyl group of 3-hydroxypyridine (B118123) derivatives can undergo alkylation and acylation to form ethers and esters, respectively. The alkylation of hydroxypyridines can be complex, as N-alkylation can compete with O-alkylation. researchgate.netacs.org The choice of base and alkylating agent can influence the regioselectivity of the reaction. proquest.com For 3-hydroxypyridines, O-arylation has been achieved using copper-based catalysts. acs.org

Acylation is typically more straightforward, with the hydroxyl group reacting with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding ester. The acylation of pyridine-N-oxides has also been studied. researchgate.net

Table 2: Predicted Alkylation and Acylation Products of this compound This table is generated based on the general reactivity of hydroxypyridines and is for illustrative purposes.

ReagentProduct TypePredicted Product Name
Methyl iodide (CH3I)Ether5-Fluoro-3-methoxypicolinonitrile
Benzyl bromide (BnBr)Ether3-(Benzyloxy)-5-fluoropicolinonitrile
Acetyl chloride (CH3COCl)Ester2-Cyano-5-fluoropyridin-3-yl acetate (B1210297)
Acetic anhydride (B1165640) ((CH3CO)2O)Ester2-Cyano-5-fluoropyridin-3-yl acetate

Oxidation and Reduction Chemistry

The oxidation of hydroxypyridines can be complex. While the pyridine nitrogen is readily oxidized to the N-oxide using reagents like hydrogen peroxide, the oxidation of the hydroxyl group itself is less common. google.comrsc.org The direct C-H hydroxylation of pyridines to access 3-pyridinols is a challenging transformation. acs.org The 3-hydroxypyridine structure is known to have photosensitizing properties, which can lead to photooxidative damage. researchgate.net

The reduction of the hydroxyl group of a hydroxypyridine is not a typical transformation under standard reducing conditions. The aromatic ring is generally stable, and the C-O bond is strong.

Derivatization for Enhanced Reactivity or Specific Properties

The hydroxyl and nitrile groups, along with the fluorine-activated pyridine ring, offer multiple sites for derivatization of this compound. Such modifications are typically pursued to enhance specific properties like biological activity, solubility, or to prepare intermediates for more complex syntheses.

The hydroxyl group is a prime target for derivatization. For instance, it can be readily converted into an ether or ester. A relevant example can be found in a patent describing the reaction of 3-fluoro-5-hydroxybenzonitrile (B1321932) with a complex electrophile in the presence of a base to form an ether linkage. google.com This suggests that the hydroxyl group of this compound would be similarly reactive.

Another common derivatization pathway involves the modification of the nitrile group. Nitriles can be hydrolyzed to carboxylic acids or amides, or reduced to amines, opening up a wide array of subsequent chemical transformations.

Furthermore, derivatization can be achieved through substitution reactions on the pyridine ring itself, a topic that will be explored in more detail in the subsequent sections. The following table provides examples of derivatization reactions that can be anticipated for this compound based on the reactivity of similar compounds.

Functional GroupReagent/ConditionExpected Product Type
HydroxylAlkyl halide, BaseEther
HydroxylAcyl chloride, BaseEster
NitrileH₂O, H⁺ or OH⁻Carboxylic acid/Amide
NitrileReducing agent (e.g., LiAlH₄)Amine
Pyridine RingStrong electrophileRing-substituted product
Pyridine RingStrong nucleophileRing-substituted product

Influence of the Fluoro Substituent on Aromatic Reactivity

The fluorine atom at the 5-position has a profound impact on the reactivity of the pyridine ring. Its high electronegativity and small size lead to significant electronic and steric effects.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

The presence of a fluorine atom, particularly when the ring is further activated by the electron-withdrawing nitrile group and the nitrogen atom of the pyridine ring, makes the carbon atom to which it is attached (C-5) susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, fluoride (B91410) is an excellent leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, facilitating nucleophilic attack. mdpi.com

Research on other fluoroaromatic compounds supports this. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes SNAr of the fluorine atom with various nucleophiles. beilstein-journals.org Similarly, studies on pentafluoropyridine (B1199360) show that nucleophilic attack is a common reaction pathway, with the position of attack being dependent on the reaction conditions. rsc.org For this compound, the C-5 position is activated towards nucleophilic attack.

The following table summarizes SNAr reactions on a related fluorinated aromatic compound, illustrating the potential reactivity of this compound.

Table of SNAr Reactions on 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene

Nucleophile Product
Oxygen nucleophiles 3-Alkoxy/Aryloxy-5-nitro-1-(pentafluorosulfanyl)benzene
Sulfur nucleophiles 3-Thioalkoxy/Thioaryloxy-5-nitro-1-(pentafluorosulfanyl)benzene
Nitrogen nucleophiles 3-Amino/Amido-5-nitro-1-(pentafluorosulfanyl)benzene

Data derived from studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.org

Carbon-Fluorine Bond Activation Studies

Electronic and Steric Effects of Fluorine on Ring Reactivity

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the pyridine ring towards electrophilic attack. This effect is compounded by the inherent electron deficiency of the pyridine ring due to the nitrogen atom. Conversely, the fluorine atom can donate electron density through a mesomeric effect (+M effect), although this is generally weaker than its inductive effect.

A computational study on polyhalogenated pyridines bearing an amino or hydroxyl group showed that electron-donating substituents significantly impact the geometry and electronic structure. rsc.org In this compound, the hydroxyl group acts as an electron-donating group, which can partially counteract the deactivating effects of the fluorine and nitrile groups.

Sterically, the fluorine atom is relatively small, only slightly larger than a hydrogen atom. Therefore, it is not expected to pose a significant steric hindrance to approaching reagents.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The regioselectivity of substitution reactions on the this compound ring is dictated by the combined electronic effects of the existing substituents.

Regioselectivity and Reaction Conditions for Aromatic Substitutions

Electrophilic Aromatic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen. The presence of the electron-withdrawing fluorine and nitrile groups further deactivates the ring. However, the hydroxyl group is an activating, ortho-, para-directing group. In this molecule, the positions ortho to the hydroxyl group are C-2 and C-4. The position para is C-6. Therefore, any potential electrophilic attack would be directed to these positions. For example, the nitration of 5-fluoro-2-hydroxypyridine (B1303129) occurs at the 3-position, which is ortho to the hydroxyl group. chemicalbook.com By analogy, for this compound, electrophilic substitution would most likely occur at the C-4 or C-6 positions, which are ortho and para to the activating hydroxyl group, respectively.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently activated towards nucleophilic attack at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6). The electron-withdrawing fluorine and nitrile groups further enhance this reactivity. As discussed previously, the C-5 position is activated for SNAr. Additionally, nucleophilic attack could potentially occur at other positions on the ring, leading to the displacement of a hydrogen atom in what is known as a Vicarious Nucleophilic Substitution (VNS). Studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that VNS can occur at the position between the two electron-withdrawing groups. beilstein-journals.org In the case of this compound, the positions most activated for nucleophilic attack (other than C-5) would be C-2, C-4, and C-6.

The regioselectivity of nucleophilic substitution on polyfluoropyridines is also highly dependent on the reaction conditions. In the case of pentafluoropyridine, nucleophilic attack by hydroxybenzaldehydes occurs at the C-4 position under mild basic conditions, while under harsher conditions, substitution at C-2 and/or C-6 is observed. rsc.org This indicates that the outcome of nucleophilic substitution on this compound could be controlled by careful selection of reagents and conditions.

Cross-Coupling Reactions at Substituted Positions

The halogenated and hydroxylated pyridine core of this compound presents opportunities for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The fluorine atom, although a less common coupling partner than heavier halogens, can participate in certain cross-coupling reactions, particularly under specific catalytic conditions. Furthermore, the hydroxyl group can be converted into a triflate or nonaflate, which are excellent leaving groups for a variety of cross-coupling protocols.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide or triflate and an organoboron compound, is a powerful tool for the formation of biaryl and other carbon-carbon bonds. youtube.comresearchgate.netyoutube.com In the case of this compound, after conversion of the hydroxyl group to a triflate (OTf), a Suzuki-Miyaura reaction could be envisioned at the C3 position. The electron-deficient nature of the pyridine ring can enhance the reactivity of the triflate leaving group.

A hypothetical reaction scheme would involve the coupling of the triflated pyridine with various boronic acids or their esters in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent would be crucial for optimizing the reaction yield and scope.

Negishi Coupling:

The Negishi coupling involves the reaction of an organohalide or triflate with an organozinc reagent, catalyzed by a nickel or palladium complex. orgsyn.orgwikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. Similar to the Suzuki coupling, the hydroxyl group of this compound would likely require activation to a triflate for efficient coupling. The resulting triflate could then be coupled with a variety of organozinc reagents.

Below is a table illustrating potential cross-coupling reactions of a triflated derivative of this compound.

Coupling Partner (R-M)ProductCoupling TypePotential Catalyst System
Phenylboronic acid5-Fluoro-3-phenylpicolinonitrileSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃
Methylboronic acid5-Fluoro-3-methylpicolinonitrileSuzuki-MiyauraPd(dppf)Cl₂, K₃PO₄
Vinylboronic acid5-Fluoro-3-vinylpicolinonitrileSuzuki-MiyauraPd(OAc)₂, SPhos, K₂CO₃
Phenylzinc chloride5-Fluoro-3-phenylpicolinonitrileNegishiPd(PPh₃)₄
Ethylzinc bromide5-Fluoro-3-ethylpicolinonitrileNegishiNi(dppe)Cl₂
Alkynylzinc chloride5-Fluoro-3-alkynylpicolinonitrileNegishiPd(dba)₂, XPhos

Metalation Studies and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. In this compound, both the hydroxyl and cyano groups could potentially act as DMGs.

The hydroxyl group is a well-established DMG. Upon deprotonation with a strong base like n-butyllithium or lithium diisopropylamide (LDA), the resulting lithium alkoxide can direct a second equivalent of base to deprotonate the C4 position. The cyano group can also act as a DMG, directing lithiation to the C4 position. The fluorine atom at C5 would likely have an acidifying effect on the C4 proton, potentially facilitating the metalation.

Once the lithiated species is formed, it can be trapped with a variety of electrophiles to introduce new functional groups onto the pyridine ring. rsc.orgacs.orgnih.gov

The following table provides hypothetical examples of electrophilic trapping of the lithiated intermediate of this compound.

Electrophile (E+)Product
Dimethylformamide (DMF)5-Fluoro-4-formyl-3-hydroxypicolinonitrile
Iodine (I₂)5-Fluoro-4-iodo-3-hydroxypicolinonitrile
Trimethylsilyl chloride (TMSCl)5-Fluoro-3-hydroxy-4-(trimethylsilyl)picolinonitrile
Benzaldehyde5-Fluoro-3-hydroxy-4-(hydroxy(phenyl)methyl)picolinonitrile
Carbon dioxide (CO₂)5-Fluoro-3-hydroxy-4-carboxypicolinonitrile

Detailed Mechanistic Studies of Key Reactions

While specific mechanistic studies for reactions involving this compound are not available, the general mechanisms for the proposed transformations are well-understood.

Mechanism of a Hypothetical Suzuki-Miyaura Coupling:

A plausible catalytic cycle for the Suzuki-Miyaura coupling of a triflated this compound derivative would proceed through the following key steps: youtube.comyoutube.com

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-triflate bond of the pyridine derivative to form a Pd(II) complex.

Transmetalation: The organoboronic acid reacts with the base to form a boronate complex. This complex then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron is transferred to the palladium center, and the triflate group is transferred to the boron.

Reductive Elimination: The two organic groups on the palladium center undergo reductive elimination to form the new carbon-carbon bond of the product. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.

Mechanism of a Hypothetical Directed ortho-Metalation and Electrophilic Trapping:

The mechanism for the directed ortho-metalation and electrophilic trapping of this compound would involve: baranlab.orguwindsor.ca

Deprotonation of the Hydroxyl Group: A strong lithium amide base, such as LDA, would first deprotonate the acidic hydroxyl group to form a lithium alkoxide.

Directed ortho-Lithiation: The lithium alkoxide acts as a directing group, coordinating a second molecule of the base and directing the deprotonation of the adjacent C4 proton. The electron-withdrawing fluorine at C5 would further activate this position towards deprotonation.

Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile and will react with an added electrophile. The electrophile is added to the reaction mixture at low temperature to quench the lithiated species and form the desired substituted product.

Derivatization and Advanced Functionalization Strategies of 5 Fluoro 3 Hydroxypicolinonitrile

Design and Synthesis of Functionalized Analogues via the Nitrile Group

The nitrile group, with its electrophilic carbon atom, serves as a valuable precursor for the synthesis of various nitrogen-containing functional groups and heterocycles. libretexts.orglibretexts.org

The conversion of the nitrile functionality in 5-Fluoro-3-hydroxypicolinonitrile to amides, carboxylic acids, and esters represents a fundamental set of transformations for altering the molecule's properties.

Amides: The hydrolysis of nitriles to amides can be achieved under both acidic and basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of water to form an imidic acid intermediate that tautomerizes to the amide. chemistrysteps.com Alternatively, base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. A one-pot method for converting carboxylic acids to primary amides using triflic anhydride (B1165640) and aqueous ammonium (B1175870) hydroxide has also been reported, which could be adapted for nitrile synthesis. thieme-connect.de In some cases, enzymes can catalyze the transformation of a carboxylic acid into a nitrile through an amide intermediate. nih.gov

Carboxylic Acids: More vigorous hydrolysis conditions, such as heating in the presence of strong acids (e.g., sulfuric acid) or bases, lead to the complete conversion of the nitrile group to a carboxylic acid. libretexts.orgchemistrysteps.comyoutube.com This process typically proceeds through an amide intermediate. libretexts.orgnih.gov The use of nitrous acid has also been reported as an effective method for converting amides to carboxylic acids, particularly for sterically hindered substrates. mdpi.com The mechanism involves the formation of a nitrosonium ion which facilitates the hydrolysis.

Esters: While direct conversion of nitriles to esters is less common, a two-step process involving hydrolysis to the carboxylic acid followed by esterification is a standard and effective route. Various esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), can be employed.

Table 1: Reactions for the Formation of Amides, Carboxylic Acids, and Esters from Nitriles

TransformationReagents and ConditionsIntermediate/Product
Nitrile to AmideH₂O, H⁺ or OH⁻ (mild conditions)Amide
Nitrile to Carboxylic AcidH₂O, H⁺ or OH⁻ (strong heating)Carboxylic Acid
Amide to Carboxylic AcidNaNO₂, H₂SO₄Carboxylic Acid
Carboxylic Acid to EsterR-OH, H⁺ catalystEster

The nitrile group is a versatile building block for the synthesis of various nitrogen-containing heterocycles.

Amidines: The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), followed by reaction with an amine, is a classic method for preparing amidines.

Tetrazoles: The [3+2] cycloaddition reaction of a nitrile with an azide (B81097), typically sodium azide in the presence of a Lewis acid or an ammonium salt, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.

Other Nitrogen Heterocycles: Nitriles can participate in various cyclization reactions to form a diverse range of heterocyclic systems. For instance, they can react with bifunctional nucleophiles to construct rings. The synthesis of dihydropyridine (B1217469) derivatives has been achieved through a three-component condensation involving tetronic acid, various benzaldehydes, and uracil. nih.gov Additionally, multicomponent reactions provide a powerful tool for the efficient synthesis of complex heterocyclic structures from simple starting materials. nih.gov

Exploitation of the Hydroxyl Group for Molecular Diversity

The hydroxyl group on the picolinonitrile ring is a key handle for introducing a wide array of functional groups and for attaching the molecule to larger structures.

The hydroxyl group readily undergoes etherification and esterification reactions, allowing for significant structural modifications.

Ethers: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a common method for preparing ethers. In some cases, such as in the synthesis of a complex intermediate, the reaction of 3-fluoro-5-hydroxybenzonitrile (B1321932) with a suitable partner is carried out in the presence of a base in an organic solvent. google.com

Esters: Esterification can be achieved by reacting the hydroxyl group with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine). O-Benzoylation has been shown to influence the conformational preferences of related cyclic compounds. nih.govpsu.edu

Table 2: Ether and Ester Formation Reactions

ReactionReagentsProduct
Etherification1. Base (e.g., NaH) 2. Alkyl halide (R-X)Ether (R-O-Ar)
EsterificationAcyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), BaseEster (RCOO-Ar)

The hydroxyl group serves as an attachment point for incorporating the this compound unit into larger molecular architectures.

Polymeric Moieties: The hydroxyl group can be converted into a polymerizable functional group, such as a methacrylate (B99206) or acrylate, allowing for its incorporation into polymers via radical polymerization. This approach is useful for creating functional materials with tailored properties.

Macrocyclic Moieties: The hydroxyl group can participate in macrocyclization reactions, for example, through ether or ester linkages, to form crown ethers or other macrocycles. These structures are of interest for their potential in host-guest chemistry and as ionophores.

Post-Synthetic Modifications Involving the Fluoro Substituent

The fluoro substituent on the pyridine ring, while generally considered stable, can undergo nucleophilic aromatic substitution (SNAr) reactions under specific conditions, particularly when activated by electron-withdrawing groups.

Nucleophilic Aromatic Substitution: The reactivity of the fluoro group towards SNAr is influenced by the position of the other substituents on the ring. The electron-withdrawing nature of the nitrile and the pyridine nitrogen can activate the fluoro position for attack by strong nucleophiles. For instance, the para-fluoro atom in pentafluorophenyl moieties is susceptible to substitution by various nucleophiles, with thiols being particularly reactive. researchgate.net This type of reaction has been utilized for the post-polymerization modification of fluorinated polymers. researchgate.net While specific examples for this compound are not readily available, the principles of SNAr suggest that reactions with potent nucleophiles like thiols, amines, or alkoxides could be feasible, leading to the introduction of new functional groups at the 5-position. The synthesis of fluorinated quinoline (B57606) and pyridopyrimidinone derivatives often involves functionalization through SNAr processes. researchgate.net

High-Throughput Synthesis and Screening of Derivatives

High-throughput synthesis (HTS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid generation of large and diverse chemical libraries. researchgate.net Multi-component reactions (MCRs) are particularly well-suited for HTS as they allow for the assembly of complex molecules from simple building blocks in a single step, which is both time- and resource-efficient. nih.govbohrium.comproquest.comtaylorfrancis.comresearchgate.netnih.govacs.org

For the derivatization of this compound, a high-throughput approach could be envisioned starting from a diverse set of building blocks that can be coupled to the core scaffold. For example, a library of derivatives could be generated by parallel O-alkylation of the hydroxyl group with a wide range of alkyl halides. Similarly, a library of aminated derivatives could be synthesized via Buchwald-Hartwig amination using a diverse collection of primary and secondary amines.

Furthermore, MCRs can be employed to construct the substituted pyridine ring itself in a high-throughput manner. The Guareschi-Thorpe reaction, for instance, allows for the synthesis of hydroxypyridines from the condensation of a cyanoacetate, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source. nih.gov By varying these three components, a vast library of substituted pyridines with different substitution patterns can be rapidly assembled.

The screening of these libraries for desired biological activities or material properties can also be performed in a high-throughput format. This combination of HTS and high-throughput screening (HTS) allows for the efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of new lead compounds with optimized properties.

The data generated from such high-throughput experiments can be substantial and is often used to train machine learning models to predict reaction outcomes, such as yield, for new combinations of reactants. github.ionih.govnih.govarxiv.org This data-driven approach can further streamline the optimization process in the development of novel derivatives.

Table 2: Examples of Multi-Component Reactions for Pyridine Synthesis This table showcases examples of MCRs that could be adapted for the high-throughput synthesis of libraries based on the this compound scaffold.

Reaction Name Components Product Type Representative Yields (%)
Guareschi-Thorpe Reaction Alkyl cyanoacetate, 1,3-Dicarbonyl, Ammonium carbonate Hydroxy-cyanopyridines High nih.gov
Hantzsch Pyridine Synthesis Aldehyde, β-Ketoester (2 equiv.), Ammonia source Dihydropyridines (oxidized to Pyridines) Good to Excellent taylorfrancis.com
One-Pot Four-Component Reaction Aryl aldehyde, Malononitrile, Acetophenone derivative, Ammonium acetate (B1210297) Polysubstituted Pyridines 82-94 nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F.

For 5-Fluoro-3-hydroxypicolinonitrile, the aromatic pyridine (B92270) ring contains two protons, a fluorine atom, and several distinct carbon atoms, all of which can be analyzed. The hydroxyl proton is also observable, though its signal can be broad and may exchange with deuterated solvents.

Expected ¹H and ¹³C NMR Data: The chemical shifts in both ¹H and ¹³C NMR are significantly influenced by the electron-withdrawing effects of the nitrile (-CN), fluorine (-F), and nitrogen heteroatom, as well as the electron-donating effect of the hydroxyl (-OH) group. In a typical ¹H NMR spectrum, the two aromatic protons would appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the picolinonitrile core.

While 1D NMR provides primary structural information, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the two aromatic protons, helping to confirm their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the signals of the two aromatic protons to their corresponding carbon atoms on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular framework. For instance, correlations would be expected from the aromatic protons to the carbon of the nitrile group and to other carbons in the ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help to confirm through-space interactions and stereochemistry if applicable. bas.bg

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential tool. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in a wide chemical shift range that is very responsive to the local electronic environment. nih.gov The chemical shift of the fluorine atom in this compound would provide insight into the electronic effects of the adjacent substituents.

The signal for the single fluorine atom would be split into a multiplet due to coupling with the ortho and meta protons on the pyridine ring. The magnitude of these coupling constants (J-values) provides valuable structural information. thermofisher.com Fluorine substituents on aromatic rings typically absorb in the region of -100 to -200 ppm relative to a CFCl₃ standard. thermofisher.com

Hypothetical ¹⁹F NMR Data Table for this compound

Position Chemical Shift (δ) (ppm) Multiplicity Coupling Constants (Hz)
5-F Value not available dd J (F-H4), J (F-H6)

Note: Specific experimental data is not available. Values would be determined by experimentation.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The frequencies of these vibrations are characteristic of specific functional groups and bonds present in the structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. aps.org For this compound, key expected absorption bands would include:

A broad O-H stretch from the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

A sharp, strong C≡N stretch for the nitrile group, usually appearing around 2220-2260 cm⁻¹.

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

A C-F stretching vibration, which is typically strong and found in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. rsc.org It is particularly useful for analyzing symmetric vibrations and bonds in non-polar environments. The C≡N stretch is also strongly Raman active. The symmetric breathing modes of the pyridine ring would be expected to produce strong signals in the Raman spectrum. elixirpublishers.com

Illustrative Vibrational Data Table

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch ~3400 (broad) Weak
Aromatic C-H Stretch ~3100-3000 Strong
C≡N Stretch ~2230 (strong, sharp) Strong
Aromatic C=C/C=N Stretch ~1600-1450 Strong
C-F Stretch ~1250 (strong) Medium

Note: These are generalized frequency ranges. Actual values for this compound require experimental measurement.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₆H₃FN₂O), the expected exact mass can be calculated and compared to the experimental value with high precision (typically within 5 ppm).

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure through controlled fragmentation. mdpi.com The molecule is ionized and then broken apart, and the masses of the resulting fragments are measured. The fragmentation pattern provides a molecular fingerprint and allows for the confirmation of structural subunits. Expected fragmentation pathways for this compound would likely involve the loss of small, stable molecules such as HCN, CO, and HF.

Hypothetical HRMS Data Table

Ion Formula Calculated m/z Observed m/z
[M+H]⁺ C₆H₄FN₂O⁺ 139.0299 Value not available
[M-H]⁻ C₆H₂FN₂O⁻ 137.0159 Value not available
[M-CO+H]⁺ C₅H₄FN₂⁺ 111.0357 Value not available
[M-HCN]⁻ C₅H₂FO⁻ 111.0093 Value not available

Note: Specific experimental data is not available. Values are calculated based on the chemical formula.

X-ray Crystallography for Solid-State Structural Investigations

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the precise positions of all atoms can be determined.

If a suitable crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on:

Bond lengths and bond angles.

The planarity of the pyridine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential π-π stacking interactions between aromatic rings. nih.gov

To date, no public crystal structure data for this compound has been reported.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if chiral derivatives are synthesized)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if chiral derivatives of this molecule were to be synthesized (for example, by introducing a chiral center in a substituent attached to the ring), these techniques would be essential for:

Confirming the enantiomeric purity of the synthesized material.

Determining the absolute configuration of the chiral centers, often through comparison with theoretical calculations.

As no chiral derivatives have been reported in the searched literature, no chiroptical data is available.

Computational and Theoretical Investigations of 5 Fluoro 3 Hydroxypicolinonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the properties of molecules like 5-Fluoro-3-hydroxypicolinonitrile. These methods model the electronic structure of the molecule to estimate various chemical and physical characteristics. For a molecule of this nature, a common and effective approach would involve using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy in predicting geometries and electronic properties.

Electronic Structure Analysis and Molecular Orbitals

The electronic character of this compound is dictated by the interplay of its substituent groups—the electron-withdrawing fluorine and nitrile groups, and the electron-donating hydroxyl group—on the pyridine (B92270) ring. The distribution of electron density, as well as the energies and shapes of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), are key to understanding its reactivity.

The HOMO is anticipated to be located primarily on the pyridine ring and the oxygen atom of the hydroxyl group, which are the most electron-rich parts of the molecule. This orbital is associated with the molecule's ability to donate electrons. Conversely, the LUMO is expected to be centered on the electron-deficient regions, particularly the carbon atom of the nitrile group and the carbon atoms attached to the fluorine and nitrile substituents. The energy of the LUMO reflects the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, the combined electronic effects of the substituents would result in a moderate HOMO-LUMO gap.

Table 1: Predicted Molecular Orbital Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy~ -7.0 eVIndicates the energy required to remove an electron.
LUMO Energy~ -1.5 eVIndicates the energy released when an electron is added.
HOMO-LUMO Gap~ 5.5 eVReflects the chemical reactivity and stability.

Note: These values are estimations based on typical DFT calculations for similar aromatic compounds and have not been experimentally verified for this specific molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations can provide valuable predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N) within the molecule, their respective chemical shifts can be estimated. These predictions are highly sensitive to the molecular geometry and the electronic environment of each atom.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the proton on the hydroxyl group and the two protons on the pyridine ring. The chemical shifts of the ring protons would be influenced by the positions of the fluoro, hydroxyl, and cyano groups. Similarly, the ¹³C NMR spectrum would display six unique signals corresponding to the six carbon atoms in the pyridine and nitrile groups. The ¹⁹F NMR chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~115
C3-~150
C4~7.5~125
C5-~145 (J-F coupling expected)
C6~8.2~140
CN-~118
OH~10-12-

Note: These are estimated values relative to a standard reference (e.g., TMS for ¹H and ¹³C) and are subject to solvent effects and the specific computational method used. Experimental verification is required.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound can be investigated through molecular modeling. The pyridine ring itself is largely planar, but the orientation of the hydroxyl group's hydrogen atom can vary. Conformational analysis would focus on the rotation around the C-O bond of the hydroxyl group to identify the most stable conformers.

The stability of different conformers is determined by steric and electronic interactions. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the nitrile group or the ring nitrogen is a possibility that would significantly stabilize certain conformations. Computational methods can calculate the relative energies of these conformers to determine their populations at a given temperature. The most stable conformation is likely one where steric hindrance is minimized and favorable intramolecular interactions are maximized.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful avenue for exploring the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This allows for the determination of activation barriers, which are crucial for understanding reaction rates.

For instance, the nucleophilic substitution of the fluorine atom could be a potential reaction. Computational studies could model the approach of a nucleophile to the C5 position, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the fluoride (B91410) ion. The energies of the reactants, transition state, and products would reveal the thermodynamic and kinetic feasibility of the reaction. Similarly, reactions involving the hydroxyl or nitrile groups, such as esterification or hydrolysis, could be mechanistically elucidated.

Prediction of Reactivity and Selectivity in Chemical Transformations

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in various chemical transformations. The distribution of electrostatic potential on the molecular surface can highlight regions susceptible to electrophilic or nucleophilic attack.

Nucleophilic Attack: The carbon atom of the nitrile group and the carbon atom bonded to the fluorine are expected to be the most electrophilic sites, making them susceptible to nucleophilic attack.

Electrophilic Attack: The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are the most nucleophilic sites, prone to attack by electrophiles. The pyridine ring itself can undergo electrophilic substitution, with the positions of attack being influenced by the directing effects of the existing substituents.

Computational modeling can also predict the regioselectivity of reactions. For example, in an electrophilic aromatic substitution reaction, the activation energies for attack at different positions on the pyridine ring can be calculated to determine the most likely product.

Theoretical Basis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods provide a theoretical foundation for understanding and predicting these relationships. For this compound, if it were to be considered as a scaffold for drug design, computational tools could be used to explore how modifications to its structure would affect its interaction with a biological target.

By calculating various molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area, and the energies of frontier molecular orbitals, a quantitative structure-activity relationship (QSAR) model could be developed. For example, the introduction of different substituents at various positions on the pyridine ring could be modeled, and the resulting changes in electronic properties and molecular shape could be correlated with changes in predicted binding affinity to a hypothetical receptor. This in silico screening can help prioritize the synthesis of new derivatives with potentially enhanced activity. uni-muenster.de

Applications of 5 Fluoro 3 Hydroxypicolinonitrile in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block for Complex Natural Products and Synthetic Compounds

While direct incorporation of 5-Fluoro-3-hydroxypicolinonitrile into complex natural product total synthesis is not yet widely documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The fluorinated hydroxypyridine core is a key pharmacophore, and the nitrile group serves as a versatile synthetic handle. The true value of this compound lies in its potential as a starting material for the synthesis of highly functionalized and structurally complex molecules.

The presence of three distinct functional groups (hydroxyl, nitrile, and fluorine) on the pyridine (B92270) scaffold allows for a variety of selective chemical transformations. For instance, the hydroxyl group can be alkylated, acylated, or used as a directing group in metal-catalyzed reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The fluorine atom, being a relatively poor leaving group in nucleophilic aromatic substitution on an electron-rich pyridine ring, can influence the regioselectivity of other reactions or be activated for substitution under specific conditions.

The combination of these functional groups makes this compound an attractive starting point for the construction of libraries of novel compounds for drug discovery and other life science applications. Its role as a versatile building block is anticipated to grow as synthetic methodologies for its elaboration are further developed.

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity of this compound makes it an excellent precursor for the synthesis of a wide array of more complex heterocyclic systems. The pyridine ring itself can be a part of a larger fused heterocyclic system, and the existing functional groups can be strategically employed to construct new rings.

The nitrile group is a particularly useful functionality for ring formation. For example, it can react with a variety of binucleophiles to form fused pyrimidine (B1678525), pyrazole, or isoxazole (B147169) rings. The hydroxyl group can also participate in cyclization reactions, such as in the formation of fused furan (B31954) or pyran rings. Furthermore, the fluorine atom can be displaced under certain conditions to enable the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of novel substituted pyridines and their derivatives.

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, for example, often involves the use of 2-aminonicotinonitrile precursors, which can potentially be derived from this compound. These fused heterocyclic systems are of significant interest due to their broad range of biological activities, including their use as herbicides and pharmaceuticals. mdpi.com The ability to generate diverse heterocyclic scaffolds from a single, readily available starting material underscores the importance of this compound in modern synthetic chemistry.

Role in the Development of Fluorinated Organic Materials

The incorporation of fluorine into organic materials can significantly enhance their performance characteristics, including thermal stability, oxidative stability, and electronic properties. This compound, as a fluorinated building block, is a promising candidate for the development of novel organic materials with tailored properties.

Applications in Electronic Materials (e.g., OLEDs, OFETs)

Fluorinated aromatic compounds are increasingly being used in the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which can improve charge injection and transport properties.

While specific applications of this compound in OLEDs and OFETs have not been extensively reported, its structural features suggest its potential in this area. The fluorinated pyridine core can be incorporated into larger conjugated systems to create electron-transporting or hole-blocking materials. The hydroxyl and nitrile groups provide convenient points for further functionalization, allowing for the fine-tuning of the material's electronic and physical properties. For instance, the nitrile group is a common feature in covalent triazine frameworks (CTFs), which are being explored for applications in energy storage. nih.gov

Supramolecular Chemistry and Crystal Engineering

The ability of molecules to self-assemble into well-defined, ordered structures is at the heart of supramolecular chemistry and crystal engineering. This compound possesses multiple functional groups capable of participating in non-covalent interactions, making it an excellent candidate for the design of novel supramolecular assemblies.

The pyridine nitrogen atom can act as a hydrogen bond acceptor or participate in halogen bonding with suitable donor molecules. The hydroxyl group is a strong hydrogen bond donor and acceptor, capable of forming robust intermolecular hydrogen bonding networks. The fluorine atom can also participate in weaker C-H···F hydrogen bonds and, more significantly, in halogen bonding, an interaction that is gaining increasing attention for its utility in directing crystal packing. The interplay of these various non-covalent interactions can be used to control the self-assembly of this compound into predictable one-, two-, or three-dimensional architectures. For example, 3-hydroxypyridine (B118123) is known to form extended hydrogen-bonded networks with other molecules. nih.gov

Strategic Intermediate for Agrochemical Synthesis

Fluorinated compounds play a crucial role in the agrochemical industry, with a significant percentage of modern pesticides and herbicides containing at least one fluorine atom. nih.gov The introduction of fluorine can enhance the biological activity, metabolic stability, and bioavailability of agrochemicals. Fluorinated pyridine derivatives are a particularly important class of agrochemicals, with numerous commercial products based on this scaffold. ccspublishing.org.cnresearchgate.net

Although no commercial agrochemicals are directly synthesized from this compound at present, its structural features make it a highly attractive intermediate for the synthesis of new agrochemical candidates. The fluorinated pyridine core is a common motif in many herbicides and insecticides. The hydroxyl and nitrile groups can be readily converted into other functionalities commonly found in agrochemicals, such as ethers, esters, amides, and various heterocyclic systems. The development of new and effective agrochemicals is a continuous process, and versatile building blocks like this compound are essential for the rapid synthesis and screening of new potential products.

Reagent in Catalysis and Method Development

Pyridine derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate to metal centers. The electronic and steric properties of the pyridine ligand can be fine-tuned by the introduction of substituents, which in turn influences the activity and selectivity of the catalyst.

This compound has the potential to act as a ligand in a variety of catalytic reactions. The fluorine atom and the nitrile group are electron-withdrawing, which would modulate the electron density at the nitrogen atom and affect its coordination properties. The hydroxyl group could also participate in catalysis, for example, through hydrogen bonding interactions with substrates or by acting as a proton shuttle. Hydroxypyridine/pyridone tautomerism can also play a role in catalytic cycles. nih.gov

Furthermore, the development of new synthetic methods often relies on the use of novel reagents. The unique combination of functional groups in this compound could be exploited in the development of new chemical transformations. For example, it could be used as a substrate in the development of new C-H functionalization or cross-coupling reactions, expanding the toolkit of synthetic organic chemists. Pyridine sulfinates, which can be prepared from the corresponding thiols, have emerged as versatile coupling partners in palladium-catalyzed cross-coupling reactions. nih.gov A similar strategy could potentially be developed from derivatives of this compound.

Exploration of Biological Activity Mechanisms and Structure Activity Relationship Sar Principles

Investigation of Molecular Interactions with Biological Targets

The ability of a small molecule to interact with biological targets such as enzymes, nucleic acids, and receptors is fundamental to its pharmacological activity. For 5-Fluoro-3-hydroxypicolinonitrile, these interactions are predicted to be driven by its distinct chemical moieties.

The 3-hydroxypicolinonitrile scaffold is a known metal-binding pharmacophore, crucial for inhibiting metalloenzymes. This has been notably demonstrated in the context of influenza endonuclease inhibitors. acs.org Derivatives of 3-hydroxypicolinonitrile have been synthesized and shown to effectively inhibit the PA endonuclease of the influenza virus by chelating the two manganese ions in the enzyme's active site. acs.org The binding typically involves a triad (B1167595) of chelating oxygen atoms from the hydroxyl group, the pyridine (B92270) nitrogen (or a ketone), and another substituent, displacing coordinated water molecules. acs.org

The introduction of a fluorine atom at the 5-position of the pyridine ring in this compound could significantly influence its enzyme inhibitory potential. Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, potentially enhancing the acidity of the hydroxyl group and thereby improving its metal-chelating ability. nih.gov Furthermore, the fluorine atom can participate in hydrogen bonding or other electrostatic interactions within the enzyme's active site, potentially increasing binding affinity and specificity.

Studies on other pyridine derivatives have also highlighted their potential as enzyme inhibitors. For instance, certain pyridine derivatives have been investigated as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. nih.gov

Table 1: Potential Enzyme Targets for this compound Derivatives

Enzyme TargetClassPotential Role of the CompoundKey Interacting Moieties
Influenza EndonucleaseMetalloenzymeInhibition of viral replication3-hydroxyl group, pyridine nitrogen
Histone Deacetylases (HDACs)HydrolaseAnticancer activityMetal-binding pharmacophore
Tyrosinase/LaccaseOxidoreductaseWhitening agents, medicinal productsHydroxylated core
5-LipoxygenaseOxidoreductaseAnti-inflammatory activityN-hydroxyurea and heterocyclic templates

The planar pyridine ring and the potential for hydrogen bonding through its hydroxyl and nitrile groups suggest that this compound could interact with nucleic acids and proteins. While direct studies on this specific compound are not available, research on related molecules provides valuable insights.

Small molecules containing pyridine or similar aromatic systems can intercalate between the base pairs of DNA or bind to the grooves of the DNA helix. The fluorine atom could further modulate these interactions through specific contacts. Additionally, the functional groups of this compound can form hydrogen bonds and other non-covalent interactions with the amino acid residues of proteins. nih.gov

Protein microarrays have been utilized to screen libraries of small molecules to identify novel protein-binding partners. nih.gov This approach could be instrumental in identifying the specific protein targets of this compound and its derivatives, thereby elucidating their mechanism of action.

The design of ligands for specific receptors often involves creating molecules that mimic the structure of the natural ligand or bind to allosteric sites. The pyridine scaffold is a common feature in many biologically active molecules that target G protein-coupled receptors (GPCRs) and other receptor families.

Molecular modeling and docking studies on pyridine derivatives have been employed to predict their binding affinity and orientation within receptor binding pockets. nih.govnih.gov These studies indicate that functionalization at various positions of the pyridine ring can significantly impact receptor binding and selectivity. For this compound, the hydroxyl, nitrile, and fluorine substituents would play a critical role in defining its receptor interaction profile. The fluorine atom, in particular, can influence the molecule's conformation and electrostatic potential, leading to specific interactions with receptor residues.

Elucidation of Biological Pathways Modulated by this compound Derivatives

The interaction of a small molecule with its biological target(s) can trigger a cascade of downstream events, leading to the modulation of various cellular pathways.

Pyridine derivatives have been shown to exert a range of cellular effects, including the induction of apoptosis (programmed cell death) and the inhibition of key metabolic pathways. For instance, some pyridine derivatives have demonstrated antiproliferative activity against cancer cell lines by inducing apoptosis. mdpi.com The underlying mechanisms often involve the modulation of key proteins in the apoptotic cascade.

The inhibition of enzymes in metabolic pathways is another established mechanism of action for pyridine-containing compounds. The potential of 3-hydroxypicolinonitrile derivatives to inhibit influenza endonuclease is a clear example of targeting a critical step in a pathogen's life cycle. acs.org

Table 2: Potential Cellular Mechanisms of this compound Derivatives

Cellular MechanismPotential OutcomeSupporting Evidence from Analogs
Apoptosis InductionAnticancer activityAntiproliferative effects of pyridine derivatives against cancer cells. mdpi.com
Metabolic Pathway InhibitionAntiviral, Anti-inflammatoryInhibition of influenza endonuclease by 3-hydroxypicolinonitrile derivatives. acs.org Inhibition of 5-lipoxygenase by related compounds. nih.gov
Cell Cycle ArrestAntiproliferative activityStudies on other heterocyclic compounds show cell cycle arrest.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational methods play a pivotal role in modern drug discovery by providing insights into the structure-activity relationships of chemical compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be applied to understand and predict the biological activity of this compound and its derivatives.

Molecular docking simulations can provide detailed information about the binding mode of a ligand within the active site of a target protein. nih.govnih.gov By docking this compound into the active sites of potential enzyme targets, it is possible to predict its binding affinity and identify key interactions that contribute to its inhibitory activity. These computational approaches are invaluable for rational drug design and for prioritizing compounds for synthesis and biological testing.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand with its target protein. For a molecule like this compound, docking studies would be crucial in identifying potential protein targets and understanding the key interactions at the binding site. The presence of a fluorine atom, a hydroxyl group, and a nitrile group offers multiple points of interaction, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, simulating the movements of atoms and molecules over time. These simulations can reveal the stability of the docked pose, the influence of solvent molecules, and conformational changes in both the ligand and the protein upon binding. For instance, MD simulations of related pyridine derivatives have been used to assess the stability of their interactions with target proteins, confirming the binding modes predicted by docking.

In the context of this compound, the fluorine atom can form unique interactions, such as water-mediated hydrogen bonds, which can significantly impact binding affinity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group can participate in dipole-dipole interactions and also accept hydrogen bonds. The interplay of these functional groups would be a key focus of molecular docking and dynamics studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties (descriptors) that correlate with their biological effects.

For a novel compound like this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in the substitution pattern on the pyridine ring. The biological data, combined with calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), would be used to develop a predictive QSAR model. Such models have been successfully applied to other heterocyclic systems, like pyrimidine (B1678525) derivatives, to predict their anticancer activity as VEGFR-2 inhibitors. These studies have highlighted the importance of specific structural features for activity, guiding the design of more potent compounds.

Comparative Analysis of Biological Activity with Related Fluorinated Pyridine Scaffolds

The biological activity of this compound can be inferred by comparing it with structurally similar compounds.

Fluorinated vs. Non-fluorinated Analogs: The introduction of a fluorine atom into a molecule can have profound effects on its biological properties. Fluorine is highly electronegative and can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions. For example, studies on quinolone antibacterial agents have shown that the presence of a fluorine atom at the 6-position is often crucial for potent activity. Comparing this compound with its non-fluorinated counterpart, 3-hydroxypicolinonitrile, would likely reveal significant differences in their biological profiles.

Comparison with Other Fluorinated Pyridine Scaffolds: A broader comparison with other fluorinated pyridine derivatives reveals a wide range of biological activities, including anticancer and antimicrobial effects. For instance, certain fluorinated pyridine derivatives have shown potent inhibitory activity against various kinases, which are important targets in cancer therapy. The specific substitution pattern of this compound, with its unique combination of fluoro, hydroxyl, and cyano groups, suggests the potential for a distinct and possibly novel pharmacological profile. Research on fluorinated isatins has also demonstrated that fluorination can enhance cytotoxic activity against cancer cells.

Future Research Directions and Emerging Opportunities for 5 Fluoro 3 Hydroxypicolinonitrile Chemistry

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is paramount in pharmaceutical development, as different enantiomers can have vastly different biological activities. Future research should prioritize the development of asymmetric synthetic methods to produce enantiomerically pure derivatives of 5-Fluoro-3-hydroxypicolinonitrile.

Enantioselective Fluorination: Drawing inspiration from methods used for other complex molecules, researchers could explore enantiodivergent electrophilic fluorination. For instance, the synthesis of 3'-fluorothalidomide has been achieved using a single cinchona alkaloid catalyst (dihydroquinine) with different additives to produce either the (S) or (R) enantiomer. nih.gov Applying similar strategies to a precursor of this compound could provide access to specific chiral fluorinated compounds.

Chemoenzymatic Methods: Enzymes offer high selectivity under mild conditions. A chemoenzymatic approach could be highly effective, as demonstrated in the synthesis of chiral pyridine-based α-fluorinated secondary alcohols. nih.gov This method involves a chemical step to introduce a prochiral moiety, followed by an enzymatic reduction using an alcohol dehydrogenase to yield alcohols with excellent enantiomeric excess (95–>99% ee). nih.gov A similar two-step pathway could be envisioned for derivatives of this compound.

Catalyst/MethodTarget Molecule ClassKey FeaturePotential Application for this compound
Cinchona Alkaloid (DHQ) + Additives3'-FluorothalidomideEnantiodivergent; a single chiral catalyst produces both enantiomers. nih.govAsymmetric synthesis of chiral derivatives by controlling stereochemistry at a new chiral center.
Alcohol Dehydrogenase (from Lactobacillus kefir)Pyridine-based α-fluorinated alcoholsHigh enantioselectivity (95–>99% ee) in the reduction of prochiral ketones. nih.govEnantioselective reduction of a ketone derivative to produce chiral secondary alcohols.

Exploration of Novel Reactivity and Unconventional Transformations

The inherent reactivity of the functional groups in this compound provides fertile ground for exploring new chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitrile and pyridine (B92270) nitrogen, is a prime site for SNAr reactions. This has been demonstrated with the related compound 3-fluoro-2-pyridinecarbonitrile, which reacts with various nucleophiles. ossila.com Future work could explore a wide range of nucleophiles (O, N, S-based) to displace the fluorine, creating a diverse library of substituted picolinonitriles.

Catalytic Cycles for Fluorination: Advanced catalytic methods could enable unconventional transformations. For example, I(I)/I(III) catalysis has been used for the vicinal difluorination of alkenes, a process that could be adapted for creating highly fluorinated motifs. thieme-connect.de

Bioorthogonal Chemistry: The nitrile group can be a precursor to other functionalities. For instance, 3-fluoro-2-pyridinecarbonitrile has been used to prepare tetrazines via reaction with hydrazine. ossila.com These tetrazines are valuable in bioorthogonal chemistry for applications like ligation and cycloaddition reactions. ossila.com Exploring similar transformations with this compound could open pathways to new bioconjugation tools.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability.

Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, making it ideal for potentially hazardous reactions. nih.gov The synthesis of pyridine N-oxides has been successfully demonstrated in a packed-bed microreactor, a process that was safer and more efficient than batch methods and allowed for over 800 hours of continuous operation. organic-chemistry.org A cyanide-free method for synthesizing nitriles has also been developed using flow chemistry, highlighting its potential for safer production. rsc.org Integrating the synthesis of this compound or its derivatives into a continuous flow setup could streamline production and enable easier scale-up. nih.govmdpi.com

Automated Synthesis: For applications in diagnostics, particularly for producing radiolabeled compounds, automated synthesis is crucial. The production of [18F]nifene, a PET imaging agent, has been fully automated on an IBA Synthera platform. amazonaws.com This system handles the entire process from radiolabeling to purification without manual intervention, which is essential for handling high radioactivity. amazonaws.com A similar automated platform could be developed for producing radiolabeled probes derived from this compound.

TechnologyKey AdvantagesRelevant ExampleApplicability to this compound
Continuous Flow ChemistryImproved safety, efficiency, scalability, process control. nih.govmdpi.comSynthesis of pyridine N-oxides in a packed-bed microreactor. organic-chemistry.orgSafer and more efficient multi-step synthesis and scale-up.
Automated Synthesis PlatformReduced radiation exposure, high reproducibility, simplified process.Fully automated synthesis of [18F]nifene for PET imaging. amazonaws.comProduction of radiolabeled derivatives for bioimaging and diagnostic applications.

Advanced Applications in Bioimaging and Diagnostics

The structural features of this compound make it an attractive scaffold for developing probes for bioimaging and diagnostics.

Positron Emission Tomography (PET) Imaging: The presence of a fluorine atom makes the compound a candidate for developing ¹⁸F-labeled PET tracers. Fluorinated pyridine moieties are found in established PET agents like [¹⁸F]nifene, which is used for imaging nicotinic acetylcholine (B1216132) receptors. amazonaws.com Future research could focus on synthesizing an ¹⁸F-labeled version of this compound or its derivatives to target specific biological pathways or receptors.

Fluorescent Probes: The core structure can be modified to create fluorescent molecules. For example, 3-fluoro-2-pyridinecarbonitrile is used as a building block for aggregation-induced emission (AIE) materials by attaching it to chromophores. ossila.com The hydroxyl and nitrile groups on this compound offer handles for conjugation to fluorophores or for building novel dye structures with unique photophysical properties.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique combination of functional groups opens doors for interdisciplinary research.

Materials Science: The fluorine and hydroxyl groups can impart specific properties to polymers and other materials. pipzine-chem.com For example, fluorine can enhance thermal stability and hydrophobicity, while the hydroxyl group provides a site for polymerization or grafting onto surfaces. Research could explore the incorporation of this compound into advanced polymers for specialized applications.

Chemical Biology: The nitrile and hydroxyl groups are suitable for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. As mentioned, the conversion of the nitrile to a tetrazine could enable bioorthogonal ligation, a powerful tool for studying biological processes in living systems. ossila.com

Challenges and Prospects in Scaling Up Synthetic Methodologies

Transitioning from laboratory-scale synthesis to industrial production presents several challenges and opportunities.

Process Optimization: The development of a robust, high-yield, and cost-effective synthesis is crucial. This involves optimizing reaction conditions, minimizing the use of expensive reagents, and simplifying purification steps. A reported large-scale, solvent-free chlorination of hydroxypyridines using equimolar POCl₃ offers a precedent for developing efficient industrial processes. mdpi.com

Safety and Environmental Concerns: The use of hazardous reagents and the generation of toxic byproducts are significant concerns. Developing greener synthetic routes, potentially utilizing flow chemistry to minimize risks and waste, will be essential. nih.govorganic-chemistry.orgrsc.org

Supply Chain and Cost: The availability and cost of starting materials will influence the economic viability of large-scale production. Research into alternative synthetic pathways starting from cheaper, more readily available precursors is a valuable long-term prospect. The process described in a patent for preparing related fluorinated picolinonitriles via halogen exchange highlights an industrial approach to synthesis. google.com

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-3-hydroxypicolinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves fluorination and cyanation steps on pyridine precursors. For example, fluorination at the 5-position can be achieved using agents like Selectfluor® under anhydrous conditions, while the 3-hydroxyl group may be introduced via hydrolysis of a protected intermediate (e.g., methoxy group deprotection using BBr₃). Reaction temperatures (0–60°C) and solvent polarity (e.g., DMF vs. THF) critically impact regioselectivity and yield. Parallel monitoring via TLC or HPLC is recommended to optimize stepwise conversions .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The hydroxyl proton (3-position) appears as a broad singlet (~δ 10–12 ppm), while fluorine coupling splits adjacent pyridine protons into doublets. The nitrile carbon (C≡N) resonates at ~δ 115–120 ppm in ¹³C NMR.
  • IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~3200–3400 cm⁻¹ (O-H stretch).
  • MS : Molecular ion peak at m/z 153 (C₆H₃FN₂O⁺) with fragmentation patterns confirming loss of –OH or –F groups.
    Calibration with authentic standards and comparison to structurally related compounds (e.g., 3-Fluoro-5-hydroxypicolinonitrile derivatives) is essential .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at 0–6°C in inert atmospheres (argon or nitrogen) with desiccants. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways, monitored via HPLC-UV. Degradation products often include 5-fluoro-3-hydroxypicolinic acid (via nitrile hydrolysis) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:
  • The nitrile group (LUMO-rich) participates in nucleophilic additions.
  • Fluorine’s electron-withdrawing effect lowers the energy barrier for Suzuki-Miyaura coupling at the 2-position.
    Solvent effects (PCM models) and transition-state simulations (NEB method) refine predictions. Validate models with experimental kinetic data (e.g., reaction rates under Pd catalysis) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Meta-analysis : Use databases (e.g., Reaxys, SciFinder) to compare IC₅₀ values across studies, filtering by assay type (e.g., kinase inhibition vs. antimicrobial).
  • Structural Validation : Confirm derivative purity (≥95% via HPLC) and stereochemistry (X-ray crystallography).
  • Dose-Response Reproducibility : Perform dose-curve experiments in triplicate with positive/negative controls (e.g., staurosporine for kinase assays). Discrepancies may arise from solvent polarity effects on bioavailability .

Q. How can this compound serve as a precursor for heterocyclic libraries in medicinal chemistry?

  • Methodological Answer :
  • Functionalization : React the nitrile group with hydrazine to form amidrazones, which cyclize to triazoles under microwave irradiation.
  • Derivatization : Protect the hydroxyl group (TBSCl), then perform Pd-catalyzed C–H arylation at the 4-position. Deprotection yields substituted analogs for SAR studies.
  • Screening : Use high-throughput SPR (Surface Plasmon Resonance) to assess binding affinity against target proteins (e.g., EGFR kinases) .

Q. What mechanistic insights explain the solvent-dependent regioselectivity in electrophilic substitutions of this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states for electrophilic attack at the 4-position (para to –OH), while non-polar solvents (toluene) favor 6-position (meta to –F).
  • Kinetic Studies : Monitor reaction progress using in-situ IR or LC-MS.
  • Solvent Parameters : Correlate outcomes with Kamlet-Taft parameters (α, β, π*) to quantify polarity/hydrogen-bonding effects .

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